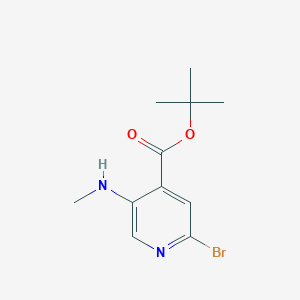
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring, which is further connected to a propanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of piperazine. This is achieved by reacting piperazine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of Propanoic Acid Moiety: The protected piperazine is then reacted with a propanoic acid derivative, such as propanoyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Fmoc Removal: Piperidine is commonly used to remove the Fmoc group under basic conditions.
Substitution: Various nucleophiles can be introduced to the piperazine ring after Fmoc removal.
Major Products
Deprotected Piperazine: Removal of the Fmoc group yields a free amino group on the piperazine ring, which can be further functionalized.
Scientific Research Applications
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is widely used in scientific research, particularly in the following fields:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based drugs and biomolecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific proteins or enzymes.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The primary mechanism of action of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of piperazine during chemical reactions, preventing unwanted side reactions. The protected amino group can then be selectively deprotected under basic conditions, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
Uniqueness
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring and a propanoic acid moiety. This combination allows for versatile applications in peptide synthesis and other chemical processes, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C22H24N2O4/c1-15(21(25)26)23-10-12-24(13-11-23)22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,25,26) |
InChI Key |
NSNCNGCXQQPTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



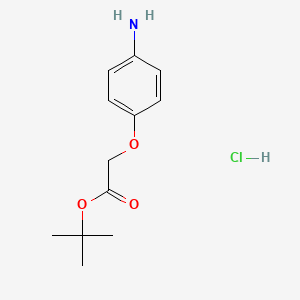
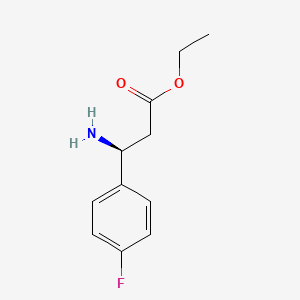
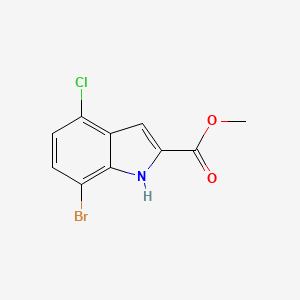
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
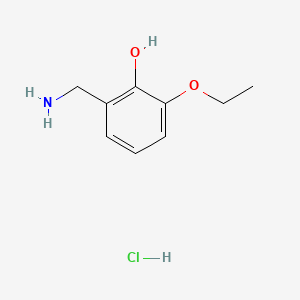
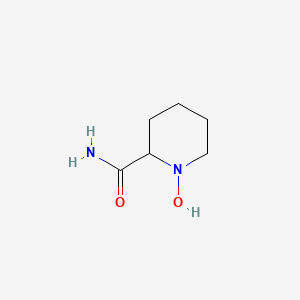
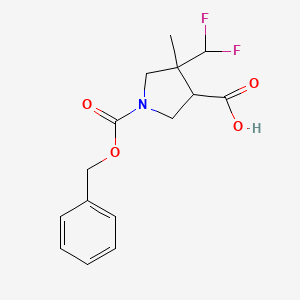

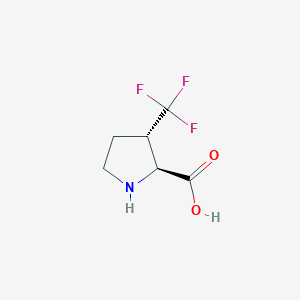
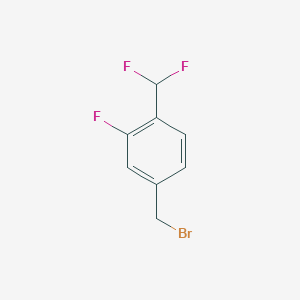
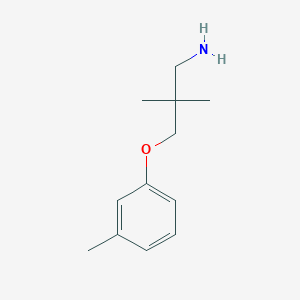
![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
